molecular formula C16H10N2O2S2 B10882756 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B10882756
M. Wt: 326.4 g/mol
InChI Key: INENFYGLWJNSFU-UHFFFAOYSA-N
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Description

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiazole ring and an isoindole dione moiety, connected via a sulfanyl methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 1,3-benzothiazole-2-thiol with a suitable alkylating agent to introduce the sulfanyl methyl group. This intermediate is then reacted with phthalic anhydride under controlled conditions to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the isoindole dione moiety.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of GABA (A) receptors and sodium channels in the brain . The compound’s ability to bind to these targets and alter their function underlies its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine
  • 3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones

Uniqueness

Compared to similar compounds, 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a benzothiazole ring and an isoindole dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H10N2O2S2

Molecular Weight

326.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C16H10N2O2S2/c19-14-10-5-1-2-6-11(10)15(20)18(14)9-21-16-17-12-7-3-4-8-13(12)22-16/h1-8H,9H2

InChI Key

INENFYGLWJNSFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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